1,3,6-Triazabicyclo[4.2.1]nonane
Description
Significance of Bridged Ring Systems in Organic Chemistry
Bridged bicyclic compounds are molecules in which two rings share three or more atoms, creating a rigid and sterically defined framework. This structural rigidity is a key feature that distinguishes them from fused and spirocyclic systems, profoundly influencing their chemical reactivity and stereochemistry. The constrained nature of bridged systems often leads to unusual bond angles and electronic effects, making them fascinating subjects for theoretical and synthetic chemists. Their well-defined spatial arrangement of substituents is also highly valuable in the design of biologically active molecules and advanced materials.
Historical Context of Triazabicyclic Compounds
The study of bicyclic compounds containing nitrogen atoms, known as azabicyclic compounds, has a rich history dating back to the exploration of natural products. Many alkaloids, which are naturally occurring nitrogen-containing compounds, feature bicyclic cores that are crucial to their biological activity. While the specific history of 1,3,6-triazabicyclo[4.2.1]nonane is not extensively documented in readily available literature, the broader class of triazabicyclic compounds has been of interest for their potential to form complex coordination compounds with metal ions and as scaffolds in medicinal chemistry. Research into related structures like 3,9-diazabicyclo[4.2.1]nonane derivatives has shown their potential as selective serotonin (B10506) reuptake inhibitors, highlighting the therapeutic promise of this class of compounds. researchgate.net
Overview of the this compound Structural Motif
The this compound scaffold is a nine-membered bicyclic system containing three nitrogen atoms at positions 1, 3, and 6. The nomenclature [4.2.1] indicates the number of atoms in the bridges connecting the two bridgehead atoms (in this case, the nitrogen at position 1 and a carbon atom). Specifically, there is a four-atom bridge, a two-atom bridge, and a one-atom bridge. This arrangement results in a unique and sterically demanding three-dimensional structure. The presence of three nitrogen atoms, with their lone pairs of electrons, imparts basic properties to the molecule and provides multiple sites for functionalization and coordination with other chemical species.
The synthesis and characterization of derivatives of this scaffold, such as 2,9-di(pyridin-2-yl)-1,3,6-triazabicyclo[4.2.1]nonane (PACN), have been reported, indicating that this core structure is synthetically accessible. morressier.commorressier.com However, detailed studies on the parent compound remain limited.
Structure
2D Structure
3D Structure
Properties
CAS No. |
736179-85-4 |
|---|---|
Molecular Formula |
C6H13N3 |
Molecular Weight |
127.19 g/mol |
IUPAC Name |
1,3,6-triazabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C6H13N3/c1-2-8-3-4-9(6-8)5-7-1/h7H,1-6H2 |
InChI Key |
KPQPVUVFJQYJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN(C2)CN1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3,6 Triazabicyclo 4.2.1 Nonane and Its Derivatives
Strategies for Constructing the Bicyclo[4.2.1]nonane Skeleton
The construction of the bicyclo[4.2.1]nonane framework, characterized by a bridged seven-membered ring, is a significant synthetic challenge. Researchers have developed several robust methods to access this core structure, often creating functionalized versions that serve as precursors for more complex molecules.
One effective strategy is ring-closing metathesis (RCM) . A versatile methodology has been described that involves a formal three-carbon ring expansion of cyclopentanones. This approach is centered on the chemo-, regio-, and stereoselective α,γ-difunctionalization of β-ketoesters, followed by RCM to form the functionalized bicyclo[4.2.1]nonane skeleton. nih.gov
Another powerful technique is [6π + 2π] cycloaddition . Cobalt(I)-catalyzed cycloaddition reactions between 1,3,5-cycloheptatriene derivatives and alkynes have proven to be an effective and accessible method for building the bicyclo[4.2.1]nonane backbone. mdpi.com These reactions can produce functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes in high yields, providing valuable precursors for further synthetic modifications. mdpi.com
Strain-release strategies have also been employed. For instance, a rhodium-catalyzed enantioselective process starting from bicyclo[4.1.1]octanes can generate chiral bicyclo[4.2.1] scaffolds. This transformation represents a less common but potent strategy for synthesizing these frameworks via transition metal asymmetric catalysis. snnu.edu.cn
| Method | Starting Materials | Key Reagents/Catalyst | Outcome |
| Ring-Closing Metathesis (RCM) | β-ketoesters derived from cyclopentanone | Grubbs catalyst | Functionalized bicyclo[4.2.1]nonanes nih.gov |
| [6π + 2π] Cycloaddition | 1-Benzoylcycloheptatriene, terminal alkynes | Co(acac)2(dppe)/Zn/ZnI2 | Substituted bicyclo[4.2.1]nona-2,4,7-trienes mdpi.com |
| Strain-Release | Arylated bicyclo[4.1.1] scaffold | [Rh(cod)OH]2, (R)-DTBM-SegPhos | Chiral azabicyclo[4.2.1]nonanes snnu.edu.cn |
Targeted Introduction of Nitrogen Heteroatoms at Positions 1, 3, and 6
The precise installation of three nitrogen atoms at the 1, 3, and 6 positions of the bicyclo[4.2.1]nonane scaffold is a formidable task. Direct and selective methods for synthesizing the 1,3,6-triaza isomer are not widely reported. However, insights can be gained from the synthesis of related diazabicyclo[4.2.1]nonanes and general principles of heterocycle synthesis.
For example, the synthesis of (1S,6R)-3,9-diazabicyclo[4.2.1]nonane has been achieved through a sequence involving a stereospecific Beckmann rearrangement of an E-oxime derived from a nortropinone derivative, followed by reduction of the resulting lactam. researchgate.net This demonstrates a viable route for incorporating two nitrogen atoms into the bicyclic system.
Another relevant approach is the intramolecular palladium-catalyzed asymmetric allylic amination . This method was successfully applied in the total synthesis of (–)-anatoxin-a, which features a 9-azabicyclo[4.2.1]nonane skeleton. stanford.edu The key step involves the cyclization of a medium-sized ring substrate containing a sulfonamide, which acts as the nitrogen source. stanford.edu
Syntheses of other triazabicyclic systems, such as triazabicyclo[3.3.1]nonane derivatives, often employ strategies like the ammonolysis of acetoacetates or multicomponent reactions involving aldehydes, amines, and other building blocks. researchgate.netresearchgate.net While the scaffold differs, these methods highlight fundamental tactics for assembling rings with multiple nitrogen atoms, which could be conceptually adapted for the bicyclo[4.2.1]nonane system.
Multi-component Reactions and Cascade Sequences for Scaffold Assembly
Multi-component reactions (MCRs) and cascade sequences offer an elegant and efficient pathway to complex molecular scaffolds from simple precursors in a single pot. These strategies are highly valued for their atom economy and operational simplicity.
A one-pot methodology for the diastereoselective synthesis of a 3,9-diazabicyclo[4.2.1]nonane-containing scaffold has been developed, which involves a three-component [3+2] cycloaddition followed by reduction and lactamization. researchgate.net This showcases the power of MCRs to rapidly construct the core bicyclic structure with embedded heteroatoms.
Cascade reactions, such as tandem Michael addition-Claisen condensation or Michael-aldol sequences , are well-established for building other bicyclic systems like bicyclo[3.3.1]nonanes. rsc.org For instance, the reaction of cyclohexenone derivatives with acrylates can initiate a cascade that forms the bicyclic core. nih.gov The principles of these reaction sequences, which create multiple bonds in a controlled manner, are directly applicable to the design of syntheses for complex triaza scaffolds. A cation cascade mechanism has also been proposed for the construction of related dioxabicyclo[4.2.1]nonanone skeletons. bohrium.com
Stereoselective and Enantioselective Synthetic Approaches
Controlling the three-dimensional arrangement of atoms is crucial in modern organic synthesis. Several methods have been developed for the stereoselective and enantioselective construction of the bicyclo[4.2.1]nonane framework and its aza-derivatives.
Transition metal catalysis is a cornerstone of these asymmetric syntheses. A rhodium-catalyzed enantioselective strain-release strategy has been shown to produce chiral azabicyclo[4.2.1]nonanes with high enantioselectivity. snnu.edu.cn Similarly, the palladium-catalyzed intramolecular asymmetric allylic amination used in the synthesis of (–)-anatoxin-a effectively controls the stereochemistry during the formation of the 9-azabicyclo[4.2.1]nonane core. stanford.edu
Organocatalysis provides a complementary set of tools. Enantioselective [8+4] cycloadditions of isobenzofulvenes have been explored for the construction of bicyclo[4.2.1]nonanes, demonstrating the utility of non-metallic chiral catalysts in controlling stereochemical outcomes. researchgate.net Furthermore, dynamic kinetic resolution processes, where a racemic starting material is converted into a single, enantioenriched product, represent a sophisticated strategy that could be applied to intermediates in the synthesis of chiral 1,3,6-triazabicyclo[4.2.1]nonane. nih.gov
| Reaction Type | Catalyst/Ligand | Substrate Type | Enantiomeric Excess (ee) |
| Rh-catalyzed Strain-Release | [Rh(cod)OH]2 / (R)-DTBM-SegPhos | Arylated bicyclo[4.1.1] scaffold | Excellent enantioselectivity snnu.edu.cn |
| Pd-catalyzed Allylic Amination | Pd(0) / Chiral Ligand (e.g., Trost ligand) | Medium-ring allylic carbonates | High ee stanford.edu |
| Organocatalytic [8+4] Cycloaddition | Chiral Amines/Phosphines | Indene-2-carbaldehydes | N/A researchgate.net |
Functionalization and Derivatization of the Core Scaffold
Once the this compound core is assembled, its utility can be expanded through functionalization and derivatization. The synthetic strategies used to build the skeleton often introduce functional groups that serve as convenient handles for subsequent modifications.
For example, the Co(I)-catalyzed [6π + 2π] cycloaddition can yield products bearing benzoyl groups, which can be manipulated through standard ketone chemistry. mdpi.com Similarly, ring-closing metathesis approaches can incorporate ester or ketone functionalities. nih.gov
The nitrogen atoms within the triaza scaffold are themselves key sites for derivatization. Assuming the formation of secondary or tertiary amines, a wide range of reactions can be envisioned:
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides or reductive amination.
N-Acylation: Formation of amides through reaction with acyl chlorides or anhydrides, which can alter the electronic properties and steric profile of the molecule.
N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to attach aryl or heteroaryl groups.
These derivatization reactions are fundamental for exploring the chemical space around the this compound scaffold and for tailoring its properties for various applications.
Structural Elucidation and Conformational Analysis of 1,3,6 Triazabicyclo 4.2.1 Nonane Systems
Advanced Spectroscopic Techniques for Structural Characterization
The structural framework of 1,3,6-triazabicyclo[4.2.1]nonane and its derivatives is primarily elucidated using a combination of modern spectroscopic methods. While detailed spectral data for the parent compound is not extensively published, the characterization of its complexes relies on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the connectivity of the bicyclic system. The proton spectrum would reveal the number of unique hydrogen environments, their multiplicities (splitting patterns), and their relative spatial orientations through coupling constants. The carbon spectrum would similarly identify the number of distinct carbon atoms in the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is employed to identify the functional groups present in the molecule. For this compound, characteristic N-H and C-N stretching vibrations would be prominent features in the spectrum, confirming the integrity of the triaza framework. civilica.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering definitive proof of the compound's identity.
Solid-State Structural Investigations via X-ray Diffraction of Complexes
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of molecules in the solid state. Studies on metal complexes incorporating the this compound ligand, sometimes referred to as PACN in the literature, provide precise insights into its structural parameters. civilica.commorressier.comcivilica.comcivilica.com
X-ray crystallographic analysis of metal complexes containing the this compound ligand allows for the precise measurement of all internal geometric parameters. This data is crucial for understanding the strain within the bicyclic system and the effects of metal coordination on the ligand's geometry.
Below is a summary of the types of geometric parameters determined from such studies.
| Parameter Type | Bonds / Angles Involved | Significance |
| Bond Lengths | C-C, C-N, M-N (in complexes) | Indicate bond order and strain; M-N distances define the coordination bond strength. |
| Bond Angles | C-N-C, N-C-C, N-M-N | Define the geometry at each atom and the bite angle of the ligand when coordinated to a metal. |
| Dihedral Angles | C-N-C-C, etc. | Describe the puckering of the rings and the overall conformation of the bicyclic system. |
The this compound system is an effective multi-dentate ligand capable of coordinating with various metal ions. morressier.com In complexes with zinc(II) and mercury(II), it has been shown to act as a tridentate ligand, utilizing its three nitrogen atoms to bind to the metal center. civilica.comcivilica.com This coordination results in the formation of two stable, five-membered chelate rings. civilica.comcivilica.com
The coordination environment around the metal center is dictated by the geometry of the ligand and the presence of other co-ligands. In complexes with zinc(II) bromide and mercury(II) chloride, the resulting metal center exhibits a five-coordinate, square-pyramidal geometry. civilica.comcivilica.com
| Metal Ion | Ligand (PACN) Denticity | Chelate Rings Formed | Coordination Geometry | Coordination Number |
| Zn(II) | Tridentate | 2 | Square-Pyramidal | 5 |
| Hg(II) | Tridentate | 2 | Square-Pyramidal | 5 |
Conformational Preferences and Dynamics in Solution and Solid State
Bicyclic systems like this compound are conformationally constrained compared to their acyclic counterparts. The bicyclo[4.2.1]nonane framework is a bridged system composed of a seven-membered ring and a five-membered ring. The presence of three nitrogen atoms introduces additional complexity.
Studies on related bicyclo[3.3.1]nonane systems show they can exist in several conformations, most commonly chair-chair (CC) and boat-chair (BC) forms. nih.govrsc.org The preference for a particular conformation is determined by a delicate balance of steric hindrance, lone-pair repulsions, and potential intramolecular hydrogen bonding. nih.govrsc.org For the this compound system, similar conformational possibilities exist, though they are adapted to the different ring sizes.
In the solid state, as observed in X-ray crystal structures, the molecule is typically locked into a single, lowest-energy conformation due to crystal packing forces and intermolecular interactions. mdpi.com In solution, however, the molecule may exhibit dynamic behavior, potentially interconverting between different conformations. This dynamic equilibrium can be studied using techniques like variable-temperature NMR spectroscopy, which can reveal the energy barriers between different conformers. acs.org The conformational state in solution can differ significantly from that in the solid phase, where intermolecular forces can stabilize a conformation that might be less favored for an isolated molecule. mdpi.com
Electronic Structure and Aromaticity Considerations
The concept of aromaticity is specific to planar, cyclic, and fully conjugated systems that adhere to Hückel's rule (4n+2 π electrons). The this compound molecule is a saturated, non-planar, bicyclic alkane derivative. Its framework consists exclusively of sp³-hybridized carbon and nitrogen atoms, with no delocalized pi-electron system. Consequently, considerations of electronic structure related to aromaticity are not applicable to this compound.
Coordination Chemistry of 1,3,6 Triazabicyclo 4.2.1 Nonane Derivatives
Ligand Design Principles Incorporating the 1,3,6-Triazabicyclo[4.2.1]nonane Motif
The design of ligands based on the this compound scaffold is rooted in the principles of pre-organization and steric control. This rigid bicyclic structure holds the three nitrogen atoms in a fixed spatial arrangement, which significantly reduces the entropic penalty associated with complex formation compared to more flexible acyclic triamine ligands. This pre-organization leads to more stable metal complexes and allows for greater selectivity for certain metal ions based on size and preferred coordination geometry. rsc.orgmdpi.com
Derivatives of the closely related bicyclo[3.3.1]nonane framework, such as bispidines (3,7-diazabicyclo[3.3.1]nonane), have been extensively used to create tetra- and pentadentate ligands by introducing additional coordinating groups. mdpi.com These scaffolds have been successfully applied as ion receptors and in the construction of complex metallocycles. rsc.orgnih.gov Similarly, the this compound motif offers a C₃-symmetric platform. Functionalization of the nitrogen or carbon atoms of the bicyclic frame allows for the tuning of the ligand's electronic and steric properties. For example, attaching aromatic or other functional groups can modulate the ligand's solubility, electronic donating ability, and capacity for engaging in further non-covalent interactions, which is crucial for applications in catalysis and supramolecular chemistry. mdpi.com
Complexation with Transition Metal Ions
The tripodal arrangement of nitrogen donors in this compound derivatives makes them effective chelators for a variety of transition metal ions. The inherent rigidity of the scaffold dictates a specific coordination geometry, influencing the properties of the resulting metal complex.
Synthesis and Characterization of Metal Complexes (e.g., Mercury(II), Zinc(II), Chromium(III), Gold(III) complexes)
The synthesis of metal complexes with triazabicyclo[4.2.1]nonane and related triaza ligands typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.
Mercury(II) Complexes: Mercury(II) readily forms complexes with nitrogen and sulfur-containing macrocyclic and bicyclic ligands. The synthesis usually involves mixing the ligand with a mercury(II) salt like HgCl₂ or HgI₂ in a solvent such as methanol (B129727) or acetonitrile. rsc.orgmdpi.com Characterization of a mercury(II) complex with a bidentate Schiff base ligand revealed a distorted tetrahedral geometry. For a triazabicyclo[4.2.1]nonane ligand, a higher coordination number would be expected. The stability of such complexes is significant, with formation constants (log K) for related macrobicyclic N₃S₃ ligands reaching values as high as 17.7. rsc.org
Zinc(II) Complexes: Zinc(II) complexes with various triaza ligands have been synthesized and characterized. researchgate.netajol.info For instance, the reaction of a bis(1,4,7-triazacyclononane) derivative with a zinc(II) salt yielded a binuclear complex where each zinc center is coordinated by a macrocyclic unit. researchgate.net Zinc(II) typically forms four- or six-coordinate complexes, and with a tridentate ligand like this compound, a tetrahedral or distorted octahedral geometry can be anticipated, with solvent molecules or counter-ions occupying the remaining coordination sites. ajol.infomdpi.com
Chromium(III) Complexes: Chromium(III) forms kinetically inert, six-coordinate octahedral complexes. Syntheses with multidentate amine ligands, such as ethylene (B1197577) cross-bridged cyclam, have been achieved by reacting anhydrous chromium(III) chloride with the ligand in an inert atmosphere. nih.gov A similar approach would be viable for this compound. The resulting [Cr(L)X₃] or [Cr(L)X₂]X type complexes (where L is the triaza ligand and X is a halide or other anion) can be characterized by magnetic susceptibility, which typically shows a magnetic moment corresponding to three unpaired electrons (around 3.8 B.M.), and by electronic spectroscopy. nih.govjocpr.com
Gold(III) Complexes: Gold(III) complexes, often featuring a square-planar geometry, have been prepared with various nitrogen-donor ligands, including bipyridines and diamines. nih.govresearchgate.netfrontiersin.orgnih.gov Synthesis can be achieved through ligand substitution reactions, sometimes using a base to facilitate coordination. nih.gov The use of conformationally restricted diamine ligands has been shown to enhance the stability of the resulting Au(III) complexes. nih.gov A tridentate triazabicyclo[4.2.1]nonane ligand would likely coordinate to a gold(III) center, leaving one coordination site for an ancillary ligand, such as a halide.
The characterization of these complexes relies on a suite of analytical techniques, as summarized in the table below.
| Technique | Information Provided |
| X-ray Crystallography | Provides the definitive solid-state molecular structure, including bond lengths, bond angles, coordination geometry, and chelation mode. nih.gov |
| NMR Spectroscopy | Confirms the ligand's coordination to the metal in solution by observing shifts in proton (¹H) and carbon (¹³C) signals upon complexation. rsc.orgajol.info |
| FT-IR Spectroscopy | Shows changes in vibrational frequencies of the ligand upon coordination, particularly the N-H and C-N stretching modes. |
| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, confirming its stoichiometry. mdpi.comnih.gov |
| Mass Spectrometry (ESI-MS) | Confirms the mass of the complex ion in solution. mdpi.com |
| UV-Vis Spectroscopy | Provides information on the electronic transitions within the complex, particularly the d-d transitions for transition metals, which are sensitive to the ligand field. nih.gov |
| Magnetic Susceptibility | Measures the magnetic moment of the complex, which indicates the number of unpaired d-electrons on the metal center. jocpr.com |
Denticity and Chelation Modes of this compound Ligands
The this compound ligand is inherently a tridentate (or potentially bidentate) chelator, utilizing its three nitrogen atoms to bind to a single metal center. The rigid bicyclic framework forces the three nitrogen donors into a specific conformation, typically resulting in a facial (fac) coordination mode around an octahedral metal center. This is in contrast to flexible linear triamines which can adopt either facial or meridional (mer) geometries.
In complexes with metals that favor lower coordination numbers, such as tetrahedral Zinc(II) or square-planar Gold(III), the ligand may still coordinate in a tridentate fashion, occupying three sites of the coordination sphere. mdpi.comnih.gov Alternatively, it could bind in a bidentate mode if sterically demanding substituents are present or if other coordinating ligands compete for binding sites. The constrained bite angles of the bicyclic system play a crucial role in determining the stability and geometry of the resulting chelate rings.
Ligand Field Effects and Electronic Properties in Metal Centers
The coordination of a this compound ligand to a transition metal ion significantly influences the electronic properties of the metal center, a phenomenon described by Ligand Field Theory (LFT). wikipedia.orgresearchgate.netlibretexts.org The nitrogen atoms of the ligand act as σ-donors, providing lone pairs of electrons to form coordinate bonds with the metal's d-orbitals.
In an octahedral complex, such as one with Chromium(III), these interactions cause the five degenerate d-orbitals to split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). libretexts.org The energy difference between these levels is denoted as Δo (the ligand field splitting energy).
Key electronic properties are determined by this splitting:
Color: The magnitude of Δo determines the energy of light absorbed to promote an electron from the t₂g to the eg* level. For a d³ ion like Cr(III), two spin-allowed transitions are typically observed in the visible spectrum, giving rise to the characteristic colors of its complexes. nih.govjocpr.com
Magnetic Properties: For a d³ ion like Cr(III), there are three unpaired electrons in the lower t₂g orbitals, resulting in a paramagnetic complex regardless of the ligand field strength. jocpr.com For other d-electron counts (d⁴-d⁷), the magnitude of Δo relative to the electron pairing energy (P) determines whether the complex will be high-spin (Δo < P) or low-spin (Δo > P). libretexts.org Amine ligands like this compound typically create a moderately strong ligand field.
Redox Chemistry of this compound Metal Complexes
The redox properties of metal complexes are fundamentally tied to the nature of both the metal and the surrounding ligands. The this compound ligand, being a saturated amine, is typically redox-inactive. Its primary role is to stabilize the metal center electronically. As a σ-donor, it increases electron density on the metal, which generally makes the metal easier to oxidize (i.e., results in a more negative reduction potential) compared to complexes with π-acceptor ligands. acs.orgnih.gov
The redox chemistry of palladium complexes incorporating the this compound scaffold has been noted. morressier.com The stability of different oxidation states (e.g., Pd(II) vs. Pd(IV) or Cr(II) vs. Cr(III)) can be tuned by modifications to the ligand structure. The rigid coordination enforced by the bicyclic framework can provide significant stabilization for a particular oxidation state that fits well within the coordination pocket, thereby influencing the M(n+)/M((n-1)+) redox potential.
Cyclic voltammetry is the primary technique used to study these redox processes, allowing for the determination of reduction and oxidation potentials of the metal complex. uni-goettingen.de
Supramolecular Assembly and Host-Guest Chemistry Involving the Scaffold
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The rigid, well-defined structure of the this compound scaffold makes it an attractive building block (or tecton) for the construction of larger supramolecular architectures. rsc.orgnih.gov
By attaching functional groups to the bicyclic frame, derivatives can be designed to act as hosts for specific guest molecules. For example, appending aromatic panels could create a cavity suitable for binding small organic molecules through π-π stacking and hydrogen bonding. Such assemblies have been described for related bicyclo[3.3.1]nonane derivatives, which have been used to create molecular tweezers and ion receptors. rsc.orgnih.gov
The pre-organized nature of the scaffold is again a key advantage. It provides a structurally rigid platform, reducing the conformational flexibility of the resulting host molecule and enhancing its binding affinity and selectivity for a target guest. The field of systems chemistry explores how these non-covalent interactions can lead to complex systems with emergent properties. capes.gov.br The incorporation of metal ions into these supramolecular systems can add another layer of control, where the metal acts as a template or a functional center within the larger assembly.
Applications of 1,3,6 Triazabicyclo 4.2.1 Nonane in Catalysis
Organocatalytic Applications
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a powerful field in synthesis. While direct organocatalytic applications of 1,3,6-Triazabicyclo[4.2.1]nonane are not prominently reported, the inherent features of its triaza-framework suggest potential roles.
The rigid, chiral scaffold of a molecule like this compound is a desirable feature for an asymmetric organocatalyst. Such frameworks can create a well-defined chiral environment around a catalytic site, enabling the selective formation of one enantiomer of a product. For instance, other bicyclic molecules, such as derivatives of Tröger's base, which contains a diazabicyclic core, are recognized for their utility in asymmetric catalysis. nih.govrsc.org The development of chiral bicyclic diamines, like (1S,6R)-3,9-diazabicyclo[4.2.1]nonane, as valuable building blocks in medicinal chemistry underscores the importance of this scaffold in creating stereochemically complex molecules. researchgate.net A chiral version of this compound could theoretically function as a chiral Brønsted base or as a scaffold for hydrogen-bond-donating catalysis, similar to how other amine-based catalysts operate.
The three nitrogen atoms within the this compound structure are fundamental to its potential catalytic activity. Nitrogen atoms in organic molecules can function as:
Brønsted Bases: Accepting protons to activate substrates or regenerate the catalyst.
Lewis Bases/Nucleophiles: Donating a lone pair of electrons to form covalent bonds with substrates, leading to the formation of reactive intermediates. For example, amidine and guanidine (B92328) superbases, which are rich in nitrogen, are effective nucleophilic catalysts and are used to activate molecules like carbon dioxide. wgtn.ac.nz
Hydrogen-Bond Donors/Acceptors: The N-H groups can form hydrogen bonds to orient a substrate within the catalyst's chiral pocket, a key principle in asymmetric catalysis.
In many catalytic cycles involving amine or amide ligands, the nitrogen atom plays a critical role in the mechanism. For example, in certain cross-coupling reactions, the amino group of a ligand is thought to pre-coordinate with a Grignard reagent, which may direct the selective transfer of one enantiomer. nih.gov This principle highlights how the nitrogen atoms in the triazabicyclic framework could be pivotal in mediating catalytic transformations.
Transition-Metal-Catalyzed Reactions Employing this compound Ligands
A primary application for scaffolds like this compound is in the construction of ligands for transition-metal catalysis. The rigid backbone can precisely position coordinating atoms around a metal center, influencing the catalyst's activity and selectivity.
The design of effective chiral ligands is central to asymmetric transition-metal catalysis. csic.es A rigid bicyclic or spirocyclic skeleton is often used to minimize conformational flexibility and create a well-defined chiral pocket around the metal. researchgate.net For the this compound framework, chiral ligands could be synthesized by attaching coordinating groups, such as phosphines, to either the nitrogen atoms or the carbon backbone.
The synthesis of related chiral diazabicyclo[4.2.1]nonane derivatives has been reported, highlighting their value as building blocks. researchgate.net A common strategy involves starting from a readily available material, inducing chirality, and then performing ring-forming or rearrangement reactions. A similar approach could foreseeably be used to generate chiral this compound ligand precursors.
Enantioselective cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high stereocontrol. acs.org The success of these reactions often hinges on the chiral ligand bound to the metal catalyst (commonly palladium or nickel). nih.govacs.org
Ligands containing nitrogen atoms (P,N or N,N ligands) are particularly effective. It has been proposed that the nitrogen donor atom can coordinate to the organometallic reagent (e.g., a Grignard or organozinc reagent), facilitating the transmetalation step and influencing enantioselectivity. nih.gov While ligands based specifically on this compound are not yet prevalent in this context, the principles of P,N-ligand design suggest that this framework is a promising, albeit unexplored, candidate for developing new catalysts for enantioselective cross-coupling. nih.govacs.org
Palladium-catalyzed asymmetric allylic alkylation (AAA) and amination are powerful methods for constructing stereogenic centers. mdpi.comrsc.orgtesisenred.net These reactions involve the nucleophilic attack on a π-allyl-palladium intermediate, with the chiral ligand controlling the facial selectivity of the attack.
The bicyclo[4.2.1]nonane framework has a notable connection to this chemistry. In a prominent example, an intramolecular palladium-catalyzed asymmetric allylic amination was the key step in the total synthesis of (–)-anatoxin-a, a potent neurotoxin that features a 9-azabicyclo[4.2.1]nonane skeleton. stanford.edu In this synthesis, a chiral phosphine (B1218219) ligand was used to control the stereochemistry of the ring-closing amination, which formed the bicyclic product with high enantiopurity.
This reaction demonstrates the synthetic accessibility and importance of the azabicyclo[4.2.1]nonane core. While in this case the framework was the product, it is conceivable that a chiral ligand built upon a this compound scaffold could be employed to catalyze similar intermolecular or intramolecular allylic alkylation and amination reactions on a wide range of substrates. nih.govnih.gov
| Reaction Type | Substrate | Catalyst System | Product | Key Finding |
|---|---|---|---|---|
| Intramolecular Asymmetric Allylic Amination | Medium-sized ring carbamate (B1207046) with an allylic acetate | Pd₂(dba)₃ and a chiral phosphine-picolinamide ligand | Enantioenriched azabicyclo[4.2.1]nonane | Formation of the challenging 9-azabicyclo[4.2.1]nonane skeleton, a core of (–)-anatoxin-a, with high enantioselectivity. |
Mechanistic Investigations of Catalytic Cycles
Detailed mechanistic studies are crucial for understanding and optimizing the catalytic performance of any new catalyst. For a hypothetical catalytic reaction involving this compound, a combination of experimental and computational methods would be employed to elucidate the reaction pathway.
Hypothetical Catalytic Cycle:
A plausible catalytic cycle for a this compound-catalyzed reaction, for instance, a Michael addition, would likely proceed through the following key steps:
Proton Abstraction: The guanidine moiety of the catalyst, being a strong base, would deprotonate the pronucleophile (e.g., a malonate ester), forming a reactive enolate intermediate and the protonated catalyst.
Intermediate Complex Formation: The protonated catalyst could then form a hydrogen-bonding complex with the electrophile (e.g., an α,β-unsaturated ketone), activating it towards nucleophilic attack. The rigid bicyclic structure of the catalyst would play a critical role in the stereochemical positioning of the substrates.
Carbon-Carbon Bond Formation: The enolate would attack the activated electrophile, leading to the formation of the new carbon-carbon bond. The facial selectivity of this step would be dictated by the chiral environment created by the catalyst.
Proton Transfer and Catalyst Regeneration: A final proton transfer from the protonated catalyst to the newly formed product would release the product and regenerate the neutral catalyst, allowing it to enter a new catalytic cycle.
Investigative Techniques:
NMR Spectroscopy: In-situ NMR studies could be used to identify key intermediates, such as the protonated catalyst and substrate-catalyst complexes.
Mass Spectrometry: ESI-MS could be employed to detect and characterize transient species in the catalytic cycle.
Computational Modeling (DFT): Density Functional Theory calculations would be invaluable for mapping the potential energy surface of the reaction, calculating the activation barriers for each step, and visualizing the transition state geometries. ibs.re.kr This can provide deep insights into the origin of stereoselectivity. ibs.re.kr
Table 1: Hypothetical Mechanistic Investigation Parameters
| Investigation Technique | Parameter Measured | Expected Outcome |
|---|---|---|
| In-situ ¹H NMR | Chemical shift changes of substrate and catalyst protons | Evidence of proton transfer and complex formation |
| ESI-MS | Mass-to-charge ratio of reaction components | Detection of catalyst-substrate adducts and intermediates |
| DFT Calculations | Transition state energies and geometries | Prediction of the lowest energy reaction pathway and stereochemical outcome |
Catalysis Assay Development and Optimization
To evaluate the catalytic activity and enantioselectivity of this compound in a specific reaction, a robust and reliable assay would need to be developed.
Assay Components and Procedure:
A typical assay would involve monitoring the progress of the reaction over time. This can be achieved by quantifying the consumption of reactants or the formation of the product.
Reaction Setup: The reaction would be carried out in a suitable solvent, at a controlled temperature, with known concentrations of the substrates and the catalyst.
Sampling: Aliquots would be taken from the reaction mixture at specific time intervals.
Quenching: The reaction in the aliquots would be stopped, for example, by adding an acid to neutralize the basic catalyst.
Analysis: The composition of the quenched samples would be analyzed using chromatographic techniques.
Analytical Methods:
High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be the method of choice to separate and quantify the enantiomers of the product, thus determining the enantiomeric excess (ee) of the reaction. This is a standard technique for analyzing the outcome of asymmetric reactions. nih.gov
Gas Chromatography (GC): For volatile products, GC could be used for analysis, often requiring derivatization of the analytes. thermofisher.com
UV/Vis Spectroscopy: If the product has a distinct chromophore, UV/Vis spectroscopy could be used for a continuous, real-time assay.
Optimization Parameters:
The assay would be used to optimize various reaction parameters to maximize yield and enantioselectivity. These parameters include:
Catalyst loading
Solvent polarity
Reaction temperature
Substrate concentration
Table 2: Example of Catalysis Assay Development Parameters
| Parameter | Method of Analysis | Goal |
|---|---|---|
| Product Yield | HPLC or GC | Maximize conversion of starting materials |
| Enantiomeric Excess (ee) | Chiral HPLC | Maximize the formation of the desired enantiomer |
| Reaction Time | HPLC or GC analysis of time points | Determine the time required for complete conversion |
While direct experimental data for the catalytic applications of this compound is not currently available in the reviewed literature, the principles outlined above provide a solid framework for its future investigation as a promising organocatalyst. The unique structural constraints of this triazabicyclic system hold the potential for novel reactivity and selectivity in a range of important organic transformations.
Computational and Theoretical Investigations of 1,3,6 Triazabicyclo 4.2.1 Nonane Systems
Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity
There are no available DFT studies in the current scientific literature that specifically detail the molecular structure and reactivity of 1,3,6-Triazabicyclo[4.2.1]nonane. Such studies on analogous compounds, like derivatives of 3,7,9-triazabicyclo[3.3.1]nonane, have been used to investigate molecular geometries and electronic properties, but this analysis has not been extended to the this compound isomer.
Conformational Analysis through Computational Methods
A computational conformational analysis of this compound has not been reported in published research. While computational methods have been effectively used to determine the conformational preferences of other azabicyclic systems, such as various diazabicyclo[3.3.1]nonanes, this specific triaza-system has not been the subject of such investigations.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
There are no published reports on the computational prediction of spectroscopic parameters (such as NMR or IR spectra) for this compound, nor any subsequent validation with experimental data. This type of research is crucial for characterizing new compounds and confirming their structures.
Analysis of Electronic Properties and Bonding Characteristics
An analysis of the electronic properties and bonding characteristics of this compound through computational methods is not available in the current body of scientific literature. Studies on related compounds often employ techniques like Natural Bond Orbital (NBO) analysis to understand bonding, but this has not been applied to the title compound in any published work.
Advanced Synthetic Applications of the 1,3,6 Triazabicyclo 4.2.1 Nonane Scaffold
Incorporation into Complex Molecular Architectures
The 1,3,6-triazabicyclo[4.2.1]nonane scaffold serves as a robust core for the construction of elaborate molecular architectures, particularly in the field of coordination chemistry. The nitrogen atoms within the bicyclic system can act as potent ligands, binding to metal centers to form well-defined complexes.
A notable example is the synthesis of 2,9-di(pyridin-2-yl)-1,3,6-triazabicyclo[4.2.1]nonane (PACN) . This derivative incorporates pyridyl groups, which provide additional coordination sites. Research has demonstrated that PACN can be synthesized and subsequently used to form complexes with various metal ions, such as zinc (Zn²⁺) and mercury (Hg²⁺). The synthesis of these complexes often proceeds in a one-pot reaction, highlighting the efficiency of using this scaffold. The resulting metal complexes possess unique geometries and electronic properties, dictated by the rigid conformation of the triazabicyclic ligand.
Table 1: Metal Complexes of PACN
| Complex | Metal Ion | Ligand | Potential Application |
|---|---|---|---|
| [Zn(PACN)Cl₂] | Zinc (II) | PACN | Catalysis, Luminescent Materials |
| [Hg(PACN)Cl₂] | Mercury (II) | PACN | Sensing, Coordination Polymers |
The defined spatial arrangement of the nitrogen donors in the PACN ligand preorganizes the system for metal binding, making it a valuable component in the design of supramolecular structures and functional materials.
Use as a Building Block in Multi-step Organic Synthesis
While specific, documented multi-step total syntheses commencing from the parent this compound are not extensively reported in the literature, the scaffold holds significant potential as a versatile building block. Bicyclic and polycyclic frameworks are recognized as valuable precursors for accessing more intricate molecular targets, including both synthetic compounds and natural products. nih.govrsc.org The utility of the this compound scaffold stems from the distinct reactivity of its nitrogen atoms.
The structure contains two secondary amine positions and a guanidine (B92328) moiety, each offering sites for selective functionalization.
N-Alkylation and N-Arylation: The secondary amines can be readily alkylated or arylated to introduce a wide variety of substituents, thereby modifying the steric and electronic properties of the molecule.
Guanidine Modification: The guanidine unit can be functionalized, for instance, through reactions with electrophiles. This allows for the introduction of protecting groups or the attachment of other molecular fragments.
Scaffold for Diversity-Oriented Synthesis: The rigid core can serve as a starting point in diversity-oriented synthesis, where different functional groups are appended to the bicyclic structure to create libraries of related compounds for screening purposes.
The general class of azabicyclic compounds is of considerable interest in medicinal chemistry and materials science, and the this compound framework represents a unique, yet underexplored, entry into this chemical space. Its potential lies in its ability to serve as a conformationally restricted core, from which synthetic routes can diverge to create a multitude of complex derivatives.
Total Synthesis of Natural Products Incorporating Related Bicyclic Scaffolds
The bicyclo[4.2.1]nonane skeleton is a key structural feature in several biologically active natural products. While a natural product containing the precise 1,3,6-triaza substitution pattern is not known, the synthesis of alkaloids with the closely related azabicyclo[4.2.1]nonane core underscores the strategic importance of this bicyclic system.
A prominent example is the neurotoxin (-)-anatoxin-a , also known as the "Very Fast Death Factor." stanford.edu This potent nicotinic acetylcholine (B1216132) receptor agonist features a 9-azabicyclo[4.2.1]nonane core. Its compelling biological activity has made it a popular target for total synthesis, leading to the development of numerous innovative synthetic strategies.
One successful approach involves a palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) to construct the key bicyclic ring system. stanford.edu The synthesis starts from a suitable cyclooctene (B146475) precursor, which undergoes an intramolecular cyclization to form the enantioenriched azabicyclo[4.2.1]nonane skeleton. This key step establishes the two stereocenters present in the natural product. stanford.edu The resulting intermediate is then elaborated through several further steps to yield (-)-anatoxin-a. stanford.edu
Table 2: Key Synthetic Strategies for Related Bicyclic Scaffolds
| Target Molecule | Core Scaffold | Key Synthetic Reaction | Reference |
|---|---|---|---|
| (-)-Anatoxin-a | 9-Azabicyclo[4.2.1]nonane | Palladium-Catalyzed Asymmetric Allylic Amination | stanford.edu |
| Actinophyllic Acid | 1-Azabicyclo[4.2.1]nonane | Aza-Cope/Mannich Rearrangement | nih.gov |
Furthermore, the more complex indole (B1671886) alkaloid actinophyllic acid contains a 1-azabicyclo[4.2.1]nonan-5-one fragment embedded within its structure. nih.gov Synthetic strategies towards this molecule have employed aza-Cope/Mannich rearrangements to construct this challenging bicyclic core. nih.gov These examples demonstrate the utility and importance of the bicyclo[4.2.1]nonane framework in the assembly of complex and biologically relevant natural products. The methodologies developed for these related systems could potentially be adapted for the synthesis and elaboration of the this compound scaffold itself.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes to Access Substituted Derivatives
The development of new synthetic methodologies to access substituted derivatives of bicyclic nonanes, including triazabicyclo[4.2.1]nonane, is an active area of research. These efforts are driven by the quest for compounds with tailored properties for various applications, from pharmaceuticals to materials science.
One of the key strategies involves the use of cycloaddition reactions. For instance, cobalt-catalyzed [6π+2π] cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes has been successfully employed to synthesize previously inaccessible 9-azabicyclo[4.2.1]nona-2,4,7-trienes. nih.gov This method, utilizing a Co(acac)2(dppe)/Zn/ZnI2 catalytic system, provides good to excellent yields of the desired products, which are covalently linked to cholesterol, a natural metabolite. nih.gov The structures of these complex molecules have been confirmed through extensive one- and two-dimensional NMR spectroscopy. nih.gov
Another important approach is the functionalization of the bicyclic scaffold. For example, the synthesis of 3,9-dibenzyl-7-(phenylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane has been achieved in five steps starting from ethyl acrylate, allowing for the introduction of different substituents on the nitrogen atoms. researchgate.net Subsequent removal of the protecting groups and further alkylation at the less hindered nitrogen atom (N-3) demonstrates the possibility of selective modifications. researchgate.net
The construction of the bicyclo[3.3.1]nonane core, a related and often precursor scaffold, has been achieved through various methods, including Michael-type additions. nih.govrsc.org For instance, the reaction of cyclohexanones with α,β-unsaturated aldehydes or ketones can yield a bicyclo[3.3.1]nonane with a ketone functionality at the bridgehead position. nih.govrsc.org Similarly, β-keto esters can be annulated with acrolein in the presence of an organocatalyst to form the bicyclic system. nih.govrsc.org These methods highlight the versatility of synthetic strategies that could be adapted for the synthesis of triazabicyclo[4.2.1]nonane derivatives.
Expansion of Catalytic Applications in Organic Transformations
The unique three-dimensional structure of 1,3,6-triazabicyclo[4.2.1]nonane and its derivatives makes them promising candidates as ligands in catalysis. The spatial arrangement of the nitrogen atoms can provide specific coordination environments for metal centers, potentially leading to novel reactivity and selectivity in organic transformations.
While the direct catalytic applications of this compound itself are not yet extensively reported, the broader class of azabicyclo[4.2.1]nonane derivatives has shown significant potential. nih.gov The development of asymmetric catalysis is a particularly attractive area. nih.gov The chiral environment provided by these ligands can be used to control the stereochemical outcome of reactions, leading to the synthesis of enantiomerically enriched products. nih.govstanford.edu
For example, palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a powerful tool for the construction of stereocenters. stanford.edu The use of chiral ligands is crucial for achieving high levels of enantioselectivity. stanford.edu While specific examples using this compound as a ligand in Pd-AAA are yet to be documented, its structural features suggest it could be a viable candidate for such transformations. The development of stereoconvergent transformations, such as dynamic kinetic resolution, is another area where these ligands could find application. nih.gov
The exploration of these compounds as organocatalysts is also a promising avenue. The basic nitrogen atoms within the scaffold can act as catalytic sites for various reactions, such as Michael additions, aldol (B89426) condensations, and other carbon-carbon bond-forming reactions. nih.govrsc.org
Exploration of New Coordination Modes and Metal Complexes
The coordination chemistry of this compound and its derivatives is a field ripe for exploration. The presence of three nitrogen atoms in a constrained bicyclic framework offers the potential for a variety of coordination modes, acting as bidentate or tridentate ligands.
A recent study reported the synthesis and characterization of a zinc(II) complex with a substituted this compound derivative, namely 2,9-di(piperidin-2-yl)-1,3,6-triazabicyclo[4.2.1]nonane (PACN). civilica.com In this complex, [Zn(PACN)Br2], the ligand acts as a tridentate donor, coordinating to the zinc ion through three nitrogen atoms to form two five-membered chelate rings. civilica.com The resulting coordination geometry around the zinc atom is a distorted square-pyramid. civilica.com This example demonstrates the ability of this scaffold to form stable metal complexes with interesting structural features.
The investigation of complexes with other transition metals is a logical next step. The electronic and steric properties of the ligand can be tuned by introducing different substituents on the bicyclic framework, which in turn would influence the properties of the resulting metal complexes. This could lead to the development of new catalysts with unique reactivity or materials with interesting magnetic or optical properties.
Advanced Materials Science Applications (if applicable to the scaffold's unique properties)
The rigid and well-defined three-dimensional structure of the this compound scaffold makes it an interesting building block for the construction of advanced materials. While direct applications in materials science are still emerging, the potential is significant.
One area of interest is the development of polymers incorporating this bicyclic unit. nottingham.ac.uk The introduction of such a rigid scaffold into a polymer backbone could lead to materials with enhanced thermal stability and specific mechanical properties. nottingham.ac.uk For example, the synthesis of terpene-based polymers has shown that the incorporation of cyclic structures can influence the glass transition temperature and other material properties. nottingham.ac.uk
Furthermore, the ability of the triaza-scaffold to coordinate with metal ions opens up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in gas storage, separation, and catalysis. The defined geometry of the ligand would allow for precise control over the structure and porosity of the resulting framework.
Computational Chemistry in Predictive Design and Mechanistic Understanding
Computational chemistry is becoming an increasingly powerful tool in the study of complex molecules like this compound. dtic.mil Quantum mechanical calculations can provide valuable insights into the structure, stability, and reactivity of these compounds and their metal complexes.
Molecular docking studies, for instance, can be used to predict the binding interactions of these molecules with biological targets, which is crucial for drug design. researchgate.netnih.gov Such studies have been performed on related bicyclic systems to investigate their potential as inhibitors of antiapoptotic proteins. researchgate.netnih.gov
Computational methods can also be employed to elucidate reaction mechanisms. dtic.mil For example, density functional theory (DFT) calculations can be used to model the transition states of catalytic reactions, providing a deeper understanding of the factors that control selectivity. nih.gov This knowledge can then be used to design more efficient and selective catalysts.
In the context of materials science, computational modeling can be used to predict the properties of polymers and MOFs incorporating the this compound scaffold. This can help to guide the synthesis of new materials with desired characteristics.
Q & A
Q. Basic Research Focus
- Docking studies screen for β-amyloid-reducing or cholinergic properties .
- In vitro assays measure antioxidant activity (e.g., DPPH radical scavenging) and metal chelation capacity (e.g., Fe³⁺/Cu²⁺ binding) .
- Functionalize the core with sulfur-based moieties (e.g., diallyl disulfide derivatives) to enhance bioavailability .
How can diastereoselectivity challenges in triazabicyclo syntheses be addressed?
Q. Advanced Research Focus
- Use chiral auxiliaries (e.g., Boc-protected amines) to control stereochemistry during cyclization .
- Employ microwave or ultrasound irradiation to accelerate reactions and improve selectivity (e.g., reduced byproduct formation in pentaazabicyclo derivatives) .
- Monitor reaction progress via HPLC or LC-MS to isolate diastereomers early .
Why do certain triazabicyclo systems resist rearrangement to bicyclo[4.2.1] frameworks?
Advanced Research Focus
Thermodynamic stability of bicyclo[3.3.1] systems over [4.2.1] analogs is influenced by:
- Ring strain and torsional effects (e.g., azabicyclo[3.3.1]nonane’s chair conformation vs. [4.2.1]’s boat) .
- Substituent effects: Electron-withdrawing groups (e.g., trifluoromethylsulfonyl) stabilize the core against rearrangement .
How do reaction conditions differ for synthesizing triazabicyclo derivatives under microwave vs. ultrasound platforms?
Q. Basic Research Focus
- Microwave : Short reaction times (minutes vs. hours), polar solvents (e.g., DMF), and controlled temperature gradients .
- Ultrasound : Cavitation-driven mixing enhances reagent diffusion; ideal for heterogeneous systems (e.g., solid aldehydes) .
What comparative analyses exist between triazabicyclo[4.2.1]nonane and related diaza/oxabicyclo systems?
Q. Advanced Research Focus
- Biological activity : Diazabicyclo[4.2.1] derivatives show serotonin antagonism, while oxabicyclo systems (e.g., 9-oxabicyclo[3.3.1]nonane) exhibit iodine-mediated ring-opening reactivity .
- Synthetic flexibility : Aza systems allow modular functionalization (e.g., benzyl or fluorenyl groups), whereas oxa analogs are prone to electrophilic attacks .
How can stability issues during triazabicyclo storage or handling be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
